molecular formula C21H26N2O2 B1206485 Epicainide CAS No. 66304-03-8

Epicainide

Cat. No. B1206485
CAS RN: 66304-03-8
M. Wt: 338.4 g/mol
InChI Key: LMXFPUVUUSHCMM-UHFFFAOYSA-N
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Description

Epicainide is a diarylmethane.

Scientific Research Applications

European Prospective Investigation into Cancer and Nutrition (EPIC) Study

The European Prospective Investigation into Cancer and Nutrition (EPIC) study is a significant research project that provides insights into the relationship between nutrition, lifestyle factors, and cancer incidence. This extensive study, encompassing over 500,000 participants across 10 European countries, offers a unique resource for investigating dietary habits, biomarkers, and genetic polymorphisms in relation to cancer risk and other diseases (Riboli et al., 2002). Further insights are available from the EPIC-NL study, which adds to the wealth of data on chronic diseases and their etiology (Beulens et al., 2010).

EPIC in STEM Education

In a different context, the Early Preparation and Inspiration for Careers in the Biomedical Sciences (EPIC) includes a project-based learning intervention, the Epidemiology Challenge (Epi Challenge), which aims to increase high school students' interest in biomedical sciences. This program demonstrates the application of EPIC in educational settings to inspire future scientific careers (Wilson et al., 2018).

EPIC Biobank

The EPIC biobank is a crucial component of the EPIC study, facilitating investigations into the relationship between nutrition, genetics, and disease. This biobank stores an array of biological samples, supporting diverse research activities and providing access to biomarkers and genetic data for epidemiological studies (Hainaut et al., 2011).

properties

CAS RN

66304-03-8

Product Name

Epicainide

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-2,2-diphenylacetamide

InChI

InChI=1S/C21H26N2O2/c1-2-23-15-9-14-19(23)16-22-20(24)21(25,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19,25H,2,9,14-16H2,1H3,(H,22,24)

InChI Key

LMXFPUVUUSHCMM-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Canonical SMILES

CCN1CCCC1CNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Other CAS RN

66304-03-8

synonyms

epicainide
epicainide hydrochloride
N-((1-ethyl-2-pyrrolidinyl)methyl)-alpha-hydroxy-alpha-phenylbenzeneacetamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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